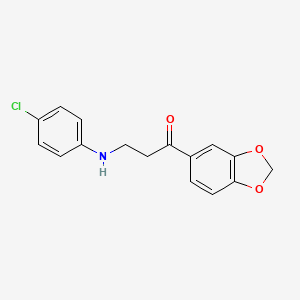

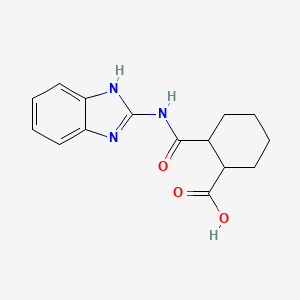

1-(4-Chlorobenzyl)-3-(2-methoxy-2-phenylbutyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis

This would involve a discussion of the reactions the compound undergoes, including the conditions under which these reactions occur and the products formed.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications

Nature of Urea-Fluoride Interaction

Research by Boiocchi et al. (2004) explores the hydrogen bonding interactions between urea derivatives and various anions in solution, demonstrating the stability of these complexes and their response to fluoride ions. This study highlights the potential of urea derivatives in probing anion interactions and could inform further research into their reactivity and applications in materials science (Boiocchi et al., 2004).

Pharmacoproteomics of Urea Derivatives

Singh et al. (2006) investigated the proteome of cystic fibrosis bronchial epithelial cells treated with 4-Phenylbutyrate (4-PBA), a urea derivative. Their work identifies cellular pathways affected by 4-PBA, suggesting its potential in modulating protein processing and trafficking. This illustrates the utility of urea derivatives in studying cellular responses and disease treatment mechanisms (Singh et al., 2006).

Urea Derivatives as Anticancer Agents

Research into the synthesis and in vitro assay of 1-aryl-3-(2-chloroethyl) ureas for their cytotoxicity against human adenocarcinoma cells unveils the potential of these compounds as anticancer agents. Gaudreault et al. (1988) found specific derivatives to exhibit significant cytotoxicity, opening avenues for their development into therapeutic agents (Gaudreault et al., 1988).

Inhibition of Chitin Synthesis

Deul et al. (1978) described the insecticidal effect of urea derivatives through the inhibition of chitin synthesis in the cuticle of larvae. This study provides insight into the mechanism of action of these compounds and their potential application in pest control (Deul et al., 1978).

Photodegradation and Hydrolysis of Pesticides

Gatidou and Iatrou (2011) studied the photodegradation and hydrolysis of selected substituted urea pesticides, providing valuable data on the environmental behavior of these compounds. Their findings contribute to understanding the persistence and degradation pathways of urea-derived pesticides in water bodies (Gatidou & Iatrou, 2011).

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.

Future Directions

This would involve a discussion of areas for future research, such as potential applications of the compound, or new methods of synthesis.

I hope this general approach is helpful, and I apologize for not being able to provide more specific information on “1-(4-Chlorobenzyl)-3-(2-methoxy-2-phenylbutyl)urea”.

properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-(2-methoxy-2-phenylbutyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O2/c1-3-19(24-2,16-7-5-4-6-8-16)14-22-18(23)21-13-15-9-11-17(20)12-10-15/h4-12H,3,13-14H2,1-2H3,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXLDVHUMVNUAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)NCC1=CC=C(C=C1)Cl)(C2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorobenzyl)-3-(2-methoxy-2-phenylbutyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,5-dimethylisoxazol-4-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2930306.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2930309.png)

![Oxolan-3-yl-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2930313.png)

![3-(1H-benzo[d]imidazol-1-yl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2930314.png)

![1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2930326.png)

![(4E)-2-methyl-6-oxo-4-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2930327.png)